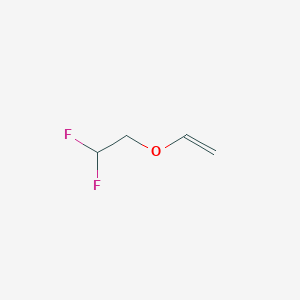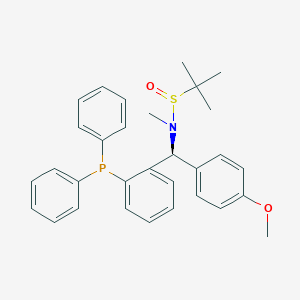
2,2-Difluoroethyl vinyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is characterized by the presence of a vinyl ether group and two fluorine atoms attached to the ethoxy group. It is a colorless liquid with a distinct chemical structure that makes it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-difluoroethyl vinyl ether typically involves the reaction of 2,2-difluoroethanol with acetylene in the presence of a base. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a catalyst like potassium tert-butoxide. The reaction proceeds through the formation of an intermediate, which then undergoes elimination to yield the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through the continuous flow process. This method involves the use of a packed bed reactor where the reactants are passed over a catalyst bed under controlled temperature and pressure conditions. This approach ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoroethyl vinyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the vinyl ether group to an ethyl group.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of difluoroacetic acid or difluoroacetaldehyde.
Reduction: Formation of 2,2-difluoroethyl ethane.
Substitution: Formation of various substituted ethoxy compounds.
Scientific Research Applications
2,2-Difluoroethyl vinyl ether has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty polymers and as a solvent in various chemical processes
Mechanism of Action
The mechanism of action of 2,2-difluoroethyl vinyl ether involves its interaction with specific molecular targets. The vinyl ether group can undergo electrophilic addition reactions, while the fluorine atoms can participate in hydrogen bonding and other non-covalent interactions. These properties make the compound useful in modifying the activity of enzymes and other biological molecules .
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoroethanol: Similar in structure but lacks the vinyl ether group.
Ethyl vinyl ether: Contains a vinyl ether group but lacks fluorine atoms.
2,2,2-Trifluoroethanol: Contains three fluorine atoms but lacks the vinyl ether group
Uniqueness
2,2-Difluoroethyl vinyl ether is unique due to the presence of both the vinyl ether group and the difluoroethoxy group. This combination imparts distinct chemical reactivity and physical properties, making it valuable in various applications where other similar compounds may not be as effective .
Properties
CAS No. |
1309602-23-0 |
|---|---|
Molecular Formula |
C4H6F2O |
Molecular Weight |
108.09 g/mol |
IUPAC Name |
2-ethenoxy-1,1-difluoroethane |
InChI |
InChI=1S/C4H6F2O/c1-2-7-3-4(5)6/h2,4H,1,3H2 |
InChI Key |
DFPJZKCPOFREPN-UHFFFAOYSA-N |
Canonical SMILES |
C=COCC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




amine](/img/structure/B12088355.png)
![2-[2-(Ethanesulfonyl)ethyl]piperidine](/img/structure/B12088365.png)
![tert-butyl N-[2-methyl-3-(2-methyl-1,3-dioxolan-2-yl)propyl]carbamate](/img/structure/B12088366.png)



amine](/img/structure/B12088388.png)

![7H-Pyrrolo[2,3-d]pyrimidin-2-ylmethanamine hydrochloride](/img/structure/B12088395.png)

![alpha-D-Mannopyranoside, 4-nitrophenyl O-alpha-D-mannopyranosyl-(1-->3)-O-[alpha-D-mannopyranosyl-(1-->6)]-](/img/structure/B12088415.png)
![Acetic acid, 2-[(7-hydroxyheptyl)oxy]-](/img/structure/B12088419.png)
